1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione
Description
1-((3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with two distinct functional groups:
- Position 1: A methyl-linked 1,2,4-oxadiazole ring bearing a 3-chlorophenyl substituent.
- Position 3: A furan-2-ylmethyl group.
The molecular formula is inferred as C₂₂H₁₅ClN₄O₄ (molecular weight ≈ 434.8 g/mol), based on structural analogs such as its 2-chlorophenyl isomer (CAS 1207050-30-3) .
Properties
IUPAC Name |
1-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-ylmethyl)quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O4/c23-15-6-3-5-14(11-15)20-24-19(31-25-20)13-26-18-9-2-1-8-17(18)21(28)27(22(26)29)12-16-7-4-10-30-16/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFRHINRFJFOGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=NC(=NO3)C4=CC(=CC=C4)Cl)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Quinazoline core synthesis: The quinazoline core can be synthesized through the condensation of anthranilic acid with an appropriate aldehyde or ketone.
Coupling reactions: The oxadiazole and quinazoline intermediates are then coupled using a suitable linker, often under basic or catalytic conditions.
Final modifications: Introduction of the furan ring and any necessary functional group modifications are carried out in the final steps.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinazoline core can be reduced to form dihydroquinazolines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Furanones and quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.
Biology and Medicine: In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its unique structure allows for interactions with various biological targets, potentially leading to the discovery of new therapeutic agents.
Industry: In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, that require specific chemical functionalities.
Mechanism of Action
The mechanism of action of 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole and quinazoline moieties are known to interact with various molecular targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares the target compound with structurally similar quinazoline-dione derivatives, emphasizing substituent variations, molecular properties, and available
Key Observations:
Substituent Position and Electronic Effects: The 3-chlorophenyl group in the target compound may enhance electrophilic reactivity compared to the 2-chlorophenyl isomer .
Halogenated derivatives (e.g., bromo/fluoro in ) increase molecular weight and may enhance pesticidal activity, as seen in structurally related quinazolinones like quinconazole .
Structural Flexibility :
- Replacement of the oxadiazole ring with triazole (e.g., quinconazole in ) alters hydrogen-bonding capacity and biological target specificity.
Research Implications and Limitations
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for its 2-chlorophenyl analog, involving cyclocondensation of amidoximes with carboxylic acid derivatives .
- Data Gaps: No direct spectral (IR, NMR) or bioactivity data are available for the target compound. Comparative studies with analogs suggest that substituent position and halogen type critically influence physicochemical and biological properties.
- Potential Applications: Structural similarity to agrochemicals like quinconazole hints at possible pesticidal utility, though empirical validation is required.
Biological Activity
The compound 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione represents a novel class of quinazoline derivatives. Quinazoline-based compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, supported by recent research findings and case studies.
Chemical Structure and Synthesis
The compound features a quinazoline core substituted with an oxadiazole and furan moiety. The synthesis typically involves multi-step reactions that include the formation of the oxadiazole ring and subsequent functionalization of the quinazoline scaffold. Recent advancements in synthetic methodologies have improved the yield and purity of such compounds, facilitating further biological evaluations.
Antimicrobial Activity
Research has shown that quinazoline derivatives exhibit notable antimicrobial properties. A study evaluating various quinazoline-2,4(1H,3H)-dione derivatives found that certain compounds displayed significant activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Activity (Inhibition Zone) | MIC (mg/mL) |
|---|---|---|
| Compound 13 | 11 mm (S. aureus) | 80 |
| Compound 15 | 12 mm (E. coli) | 75 |
| Compound 14a | 13 mm (C. albicans) | 70 |
These compounds were compared against standard antibiotics like ampicillin and demonstrated comparable or superior efficacy in some cases .
Anticancer Activity
The anticancer potential of quinazoline derivatives has also been extensively studied. In vitro assays have shown that these compounds can inhibit the growth of various cancer cell lines. For example, a derivative similar to our compound exhibited percent growth inhibition (PGI) values ranging from 51% to 86% against several NCI cancer cell lines .
| Cell Line | PGI (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HCT-116 | 56.53 |
These findings indicate a promising therapeutic potential for this class of compounds in cancer treatment .
The biological activities of quinazoline derivatives can be attributed to their ability to interact with key biological targets:
- Inhibition of Enzymes : Quinazoline derivatives have been identified as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are crucial for bacterial DNA replication .
- Antioxidant Properties : Some studies suggest that these compounds may also exhibit antioxidant activities by scavenging free radicals and reducing oxidative stress .
- Cholinesterase Inhibition : Certain derivatives have shown potential in inhibiting acetylcholinesterase, which is relevant for neurodegenerative diseases like Alzheimer's .
Case Studies
Several studies have highlighted the effectiveness of quinazoline derivatives in clinical settings:
- Study on Antimicrobial Resistance : A recent study evaluated the effectiveness of new quinazoline derivatives against resistant strains of bacteria, demonstrating that modifications in the chemical structure could enhance antimicrobial potency .
- Cancer Cell Line Evaluation : In a comprehensive evaluation involving over fifty cancer cell lines, specific quinazoline derivatives showed high selectivity and efficacy against tumor cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, such as cyclocondensation of quinazoline precursors with oxadiazole-containing intermediates. Key steps include:
- Oxadiazole formation : Reacting 3-chlorophenyl-substituted amidoximes with activated carbonyl groups under reflux in solvents like DMF or DMSO, often with bases (e.g., NaH or K₂CO₃) to facilitate cyclization .
- Quinazoline functionalization : Introducing the furan-2-ylmethyl group via nucleophilic substitution or alkylation reactions. Microwave-assisted synthesis may enhance reaction efficiency and yield .
- Purification : Use column chromatography or recrystallization in ethanol/methanol to isolate the final product. Monitor reactions via TLC or HPLC .
Q. How can the molecular structure and purity of this compound be validated?
- Characterization Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity of the quinazoline, oxadiazole, and furan moieties. Key signals include aromatic protons (δ 7.0–8.5 ppm) and oxadiazole methylene groups (δ 4.5–5.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~470–500 g/mol based on analogs) .
- Infrared (IR) Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹ for quinazoline-dione, C-O-C in furan at ~1250 cm⁻¹) .
Q. What are the solubility and stability profiles under different pH conditions?
- Experimental Data :
- Solubility : Limited data for this compound, but quinazoline derivatives are typically sparingly soluble in water. Solubility in DMSO or DMF is critical for in vitro assays .
- Stability : Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks). Monitor degradation via HPLC. Oxadiazole and furan groups may hydrolyze under extreme pH (<3 or >10) .
Advanced Research Questions
Q. How does the 3-chlorophenyl substituent on the oxadiazole ring influence biological activity compared to other halogenated analogs (e.g., bromo or fluoro derivatives)?
- SAR Insights :
- Electron-Withdrawing Effects : The 3-chlorophenyl group enhances electrophilicity, potentially improving binding to target enzymes (e.g., kinases or proteases). Compare IC₅₀ values against bromo/fluoro analogs in enzyme inhibition assays .
- Hydrophobic Interactions : Chlorine’s lipophilicity may improve membrane permeability. Use logP calculations (e.g., ClogP ~3.5) and Caco-2 cell assays to validate .
Q. What mechanistic pathways explain the compound’s reported anticancer activity?
- Hypothesis Testing :
- Enzyme Inhibition : Screen against cancer-related targets (e.g., topoisomerase II or EGFR kinase) using fluorescence polarization or radiometric assays. Reference IC₅₀ values from structurally similar compounds (e.g., IC₅₀ = 0.8–2.5 µM for quinazoline-oxadiazole hybrids) .
- Apoptosis Induction : Treat cancer cell lines (e.g., MCF-7 or A549) and measure caspase-3/7 activation via luminescence assays .
Q. How can computational modeling guide the optimization of this compound’s selectivity for specific biological targets?
- In Silico Strategies :
- Docking Studies : Use MOE or AutoDock to model interactions with ATP-binding pockets (e.g., EGFR kinase). The oxadiazole ring may form hydrogen bonds with backbone residues like Met793 .
- MD Simulations : Assess binding stability over 100 ns trajectories. Focus on the furan group’s role in π-π stacking with hydrophobic residues .
Contradictions and Gaps
- Synthetic Yields : Reported yields for analogs vary (45–70%), suggesting sensitivity to reaction conditions .
- Biological Data : Limited in vivo studies for this specific compound; prioritize PK/PD profiling in rodent models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
